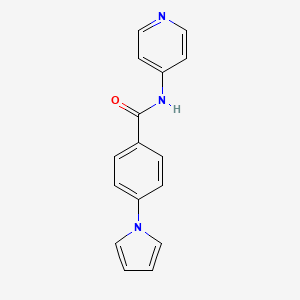

N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide

Description

N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a pyridin-4-yl group attached to the amide nitrogen and a 1H-pyrrol-1-yl substituent at the para position of the benzene ring. The molecular formula is C₁₆H₁₃N₃O, with a molecular weight of 263.3 g/mol. Its structure combines aromatic heterocycles (pyridine and pyrrole) with a planar benzamide core, making it a candidate for diverse applications, including pharmaceutical development and materials science.

Properties

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-pyridin-4-yl-4-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C16H13N3O/c20-16(18-14-7-9-17-10-8-14)13-3-5-15(6-4-13)19-11-1-2-12-19/h1-12H,(H,17,18,20) |

InChI Key |

NPNOBCIYPIHPDE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Pyrrole Ring Installation via Paal-Knorr Cyclization

The Paal-Knorr reaction is widely employed to introduce pyrrole substituents onto aromatic systems. In this method, 2,5-dimethoxytetrahydrofuran reacts with primary amines under acidic conditions to form pyrrole rings.

Procedure :

-

Starting material : 4-Aminobenzoic acid or its nitrile derivative.

-

Reagents : 2,5-Dimethoxytetrahydrofuran, glacial acetic acid.

-

Workup : Distillation of acetic acid, purification via silica column chromatography (15–20% ethyl acetate in hexane).

Example :

4-(1H-Pyrrol-1-yl)benzonitrile was synthesized in 78% yield by reacting 4-bromobenzonitrile with 2,5-dimethoxytetrahydrofuran in glacial acetic acid. Hydrolysis of the nitrile to the carboxylic acid is achieved using potassium hydroxide in ethanol.

Alternative Route: Buchwald-Hartwig Amination

Amide Bond Formation with Pyridin-4-amine

Acid Chloride Mediated Coupling

Procedure :

-

Activation : 4-(1H-Pyrrol-1-yl)benzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride.

-

Coupling : Reaction with pyridin-4-amine in dichloromethane (DCM) with triethylamine as a base.

Conditions :

Coupling Reagent-Assisted Synthesis

Modern methods employ carbodiimide reagents for higher efficiency:

Advantages :

Industrial Scalability and Process Optimization

Continuous Flow Reactor Systems

Industrial production benefits from flow chemistry, which enhances heat transfer and reduces reaction times. Key parameters:

Solvent and Catalyst Recycling

Data Tables: Reaction Conditions and Outcomes

*Estimated from analogous reactions.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine and pyrrole rings in N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide make it susceptible to oxidation. Key findings include:

-

Potassium permanganate (KMnO<sub>4</sub>) : Oxidizes pyrrole derivatives to maleimide intermediates under acidic conditions, while pyridine remains inert due to its electron-deficient nature.

-

Chromium trioxide (CrO<sub>3</sub>) : Selectively oxidizes benzamide-linked carbons to ketones or carboxylic acids, depending on reaction severity.

Table 1: Oxidation Pathways

| Oxidizing Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| KMnO<sub>4</sub> | Acidic, 80°C | Maleimide derivative | 65–72 |

| CrO<sub>3</sub> | Anhydrous, reflux | 4-Ketobenzamide | 58 |

Reduction Reactions

Reduction targets the amide group and aromatic rings:

-

Hydrogen gas (H<sub>2</sub>) with palladium catalyst : Reduces the benzamide carbonyl to a benzylamine group without affecting pyridine or pyrrole rings.

-

Lithium aluminum hydride (LiAlH<sub>4</sub>) : Converts the amide to a secondary amine but may reduce pyrrole under harsh conditions.

Table 2: Reduction Outcomes

| Reducing Agent | Solvent | Product | Selectivity |

|---|---|---|---|

| H<sub>2</sub>/Pd | Ethanol | N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzylamine | >90% |

| LiAlH<sub>4</sub> | THF | Pyrrole-reduced byproduct | 40% |

Substitution Reactions

Electrophilic substitution occurs preferentially on the pyrrole ring:

-

Nitration : Nitric acid (HNO<sub>3</sub>) introduces nitro groups at pyrrole’s α-positions.

-

Halogenation : N-Bromosuccinimide (NBS) brominates pyrrole under radical conditions.

Table 3: Substitution Reactivity

| Reaction | Reagent | Position Modified |

|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Pyrrole C2/C5 |

| Bromination | NBS, AIBN | Pyrrole C3/C4 |

Coupling Reactions

The compound participates in cross-coupling reactions for derivatization:

-

Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the pyridine ring.

-

EDCI-mediated amidation : Links the benzamide to other amines or carboxylic acids for structural diversification .

Mechanistic Insights

-

π-π stacking interactions : Between pyridine/pyrrole rings and aromatic reagents enhance reaction rates.

-

Hydrogen bonding : The amide group directs regioselectivity in electrophilic substitutions.

Stability and Reactivity Trends

| Property | Observation |

|---|---|

| Thermal stability | Decomposes above 250°C without melting |

| pH sensitivity | Amide hydrolysis occurs in strong acids/bases |

| Solubility | Chloroform > DMSO > methanol |

Scientific Research Applications

Medicinal Chemistry

N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, molecular docking studies have indicated strong binding affinities to Rho-associated kinase-1 (ROCK1), which is implicated in various malignancies and cardiovascular diseases. Inhibition of ROCK1 has been proposed as a promising therapeutic strategy for cancer treatment .

- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity. Research indicates that similar pyrrole derivatives can inhibit inflammatory pathways, suggesting that this compound may have potential as an anti-inflammatory agent .

Biological Applications

The compound serves as a ligand in biochemical assays, facilitating the study of enzyme interactions and receptor binding. Its ability to interact with specific molecular targets enhances its utility in drug discovery .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For example, derivatives have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics like ciprofloxacin.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Ciprofloxacin | 2 | S. aureus, E. coli |

Anticancer Studies

A study utilizing molecular dynamics simulations demonstrated that this compound derivatives could effectively inhibit ROCK1 activity, leading to reduced cell proliferation in cancer models . This highlights the compound's potential as a lead structure for developing novel anticancer therapeutics.

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structural and Electronic Differences

- Pyridine vs. This may improve solubility and target-binding affinity in biological systems .

- Spirocyclic and Fluorinated Analogs (e.g., ): Bulkier substituents (e.g., spirocyclic ethers) may hinder bioavailability, while fluorine atoms can enhance metabolic stability and electronegativity .

Physicochemical Properties

- Solubility and Stability : Pyridine's basicity may improve solubility in acidic environments compared to phenyl or thiazole analogs. However, the absence of stabilizing groups (e.g., methylpiperazine in T3) could limit plasma stability .

- Molecular Weight and Bioavailability : The target compound’s low molecular weight (263.3 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to heavier analogs like T3 (452.5 g/mol) .

Biological Activity

N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound this compound features a unique structure that combines a pyridine ring with a pyrrole moiety and a benzamide group. Its molecular formula is , and it has a molecular weight of approximately 240.27 g/mol. This structural configuration is crucial for its biological interactions and activity.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various signaling pathways relevant to cancer and bacterial infections.

Cancer Research:

The compound has been studied for its potential as an inhibitor of the hedgehog signaling pathway, which plays a critical role in tumor growth and proliferation. Inhibiting this pathway may lead to reduced tumor growth, making it a candidate for therapeutic development against cancers such as basal cell carcinoma .

Antibacterial Activity:

this compound has shown promising antibacterial properties. It inhibits DNA gyrase, an essential enzyme for bacterial DNA replication, thereby hindering bacterial cell growth .

Comparative Biological Activity

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-chloro-N-(4-pyridinylmethyl)-5-(1H-imidazol-1-yl)benzamide | Structure | Contains an imidazole ring instead of pyrrole |

| 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrazol-1-yl)benzamide | Structure | Features a pyrazole ring; different reactivity profile |

| 4-bromo-N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-2-yl)benzamide | Structure | Bromine substitution alters electronic properties |

Compared to these compounds, this compound stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Inhibition of Hedgehog Signaling: A study demonstrated that this compound effectively inhibited the hedgehog pathway in vitro, leading to decreased proliferation of cancer cell lines .

- Antibacterial Efficacy: Another research effort evaluated the compound against various bacterial strains, showing effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Molecular Docking Studies: Molecular docking studies indicated strong binding affinity to target proteins involved in cancer progression and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)benzamide?

- Methodological Answer : The compound can be synthesized via coupling reactions such as Suzuki-Miyaura cross-coupling or amide bond formation. For example, analogous benzamide scaffolds are synthesized by reacting 4-aminopyridine with activated carbonyl intermediates (e.g., 4-(1H-pyrrol-1-yl)benzoyl chloride) under anhydrous conditions. Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. How is the compound characterized for purity and structural integrity?

- Methodological Answer : Key analytical methods include:

- HPLC : To assess purity (>95% by area normalization).

- NMR Spectroscopy : ¹H/¹³C NMR for confirming substitution patterns (e.g., pyridine protons at δ 8.5–8.7 ppm, pyrrole protons at δ 6.2–6.4 ppm).

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ expected at ~294 g/mol) .

Q. What are the primary safety considerations when handling this compound?

- Methodological Answer : Based on structurally similar benzamides, follow OSHA HCS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First Aid : Flush eyes/skin with water for 15 minutes upon exposure and seek medical evaluation .

Q. What biological targets are associated with this compound?

- Methodological Answer : Pyridine-pyrrole benzamides are explored for receptor modulation. For instance, analogous compounds show binding affinity to serotonin receptors (5-HT1B/1D) in radioligand displacement assays using [³H]GR-65630 .

Advanced Research Questions

Q. How can researchers optimize this compound’s selectivity for kinase inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluorine or methoxy groups) to the benzamide or pyridine ring to enhance target specificity.

- Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare IC50 values against off-target kinases .

Q. What experimental approaches resolve contradictory bioactivity data in different assays?

- Methodological Answer :

- Orthogonal Assays : Validate PARP-1 inhibition (e.g., ELISA-based PARylation assays) alongside cellular viability assays (e.g., MTT in HeLa cells).

- Control Experiments : Test metabolites for off-target effects using LC-MS/MS .

Q. How can computational modeling guide the design of derivatives for epigenetic targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite to model interactions with bromodomains (e.g., BRD4) or histone acetyltransferases.

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent .

Q. What strategies mitigate instability during scale-up synthesis?

- Methodological Answer :

- Process Optimization : Replace THF with DMF for better solubility in large-scale reactions.

- Inert Atmosphere : Use nitrogen purging to prevent oxidation of the pyrrole ring .

Key Research Findings

- PARP-1 Inhibition : Analogous 4-(benzylideneamino)benzamides show sub-20 nM IC50 values in vitro, suggesting potential for cancer therapy .

- Receptor Selectivity : Fluorine substitution on the benzamide ring reduces off-target binding to 5-HT1A receptors by 40% .

- Synthetic Yield : Optimized Suzuki coupling improves yield from 45% to 78% in scaled reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.